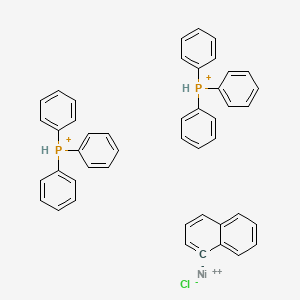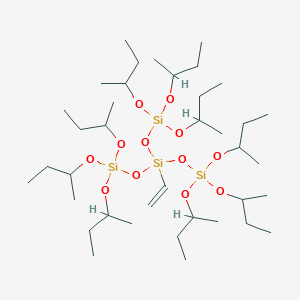
Vinyl-tris(tri-sec-butoxysiloxanyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyl-tris(tri-sec-butoxysiloxanyl)silane is a specialized organosilicon compound known for its unique chemical structure and properties. This compound is primarily used as a coupling agent, which helps to enhance the adhesion between organic polymers and inorganic materials. Its molecular formula is C27H60O9Si4, and it is often utilized in various industrial and research applications due to its ability to improve the mechanical and thermal properties of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl-tris(tri-sec-butoxysiloxanyl)silane typically involves the reaction of vinyltrichlorosilane with tri-sec-butoxysilanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Vinyltrichlorosilane+3Tri-sec-butoxysilanol→this compound+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Vinyl-tris(tri-sec-butoxysiloxanyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and sec-butanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Involves reagents such as hydrogen, halogens, or other electrophiles.
Major Products Formed
Hydrolysis: Produces silanols and sec-butanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Addition Reactions: Results in the formation of various addition products depending on the reagents used.
Scientific Research Applications
Vinyl-tris(tri-sec-butoxysiloxanyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of biocompatible materials for medical devices and implants.
Industry: Applied in the production of advanced composites, coatings, and adhesives to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Vinyl-tris(tri-sec-butoxysiloxanyl)silane involves the formation of strong covalent bonds between the silane groups and the surfaces of inorganic materials. The vinyl group can undergo polymerization or addition reactions, leading to the formation of cross-linked networks. These interactions result in improved adhesion, mechanical strength, and thermal stability of the materials.
Comparison with Similar Compounds
Similar Compounds
- Vinyltris(2-methoxyethoxy)silane
- Methyltris(tri-sec-butoxysilyloxy)silane
- Vinyltris(2-ethoxyethoxy)silane
Uniqueness
Vinyl-tris(tri-sec-butoxysiloxanyl)silane is unique due to its specific combination of vinyl and tri-sec-butoxysiloxanyl groups. This structure provides a balance of reactivity and stability, making it particularly effective as a coupling agent. Compared to similar compounds, it offers enhanced performance in terms of adhesion and compatibility with various substrates.
Properties
CAS No. |
60711-52-6 |
|---|---|
Molecular Formula |
C38H84O12Si4 |
Molecular Weight |
845.4 g/mol |
IUPAC Name |
tributan-2-yl [ethenyl-bis[tri(butan-2-yloxy)silyloxy]silyl] silicate |
InChI |
InChI=1S/C38H84O12Si4/c1-20-30(11)39-52(40-31(12)21-2,41-32(13)22-3)48-51(29-10,49-53(42-33(14)23-4,43-34(15)24-5)44-35(16)25-6)50-54(45-36(17)26-7,46-37(18)27-8)47-38(19)28-9/h29-38H,10,20-28H2,1-9,11-19H3 |
InChI Key |
RDWIAMYLLHXUTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C=C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




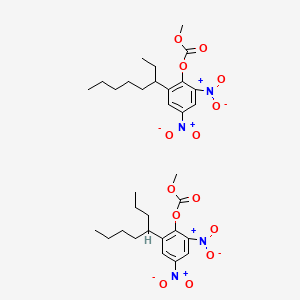
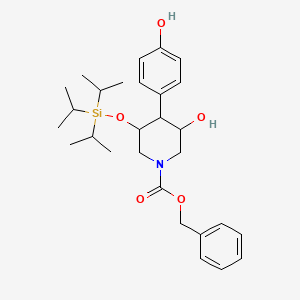
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
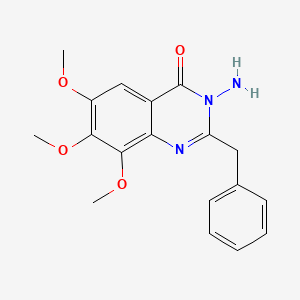
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
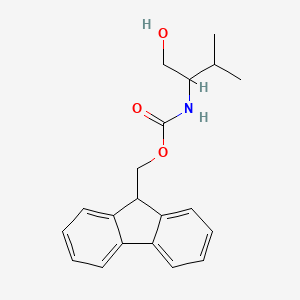

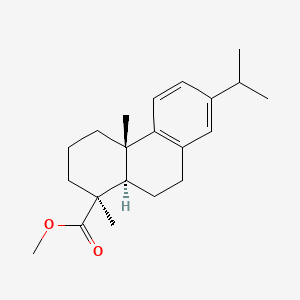
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)

